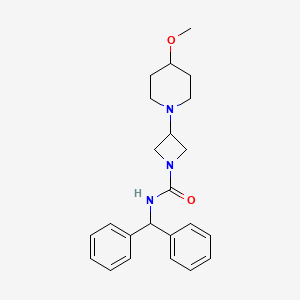
N-二苯甲酰基-3-(4-甲氧基哌啶-1-基)氮杂环丁烷-1-甲酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-benzhydryl-3-(4-methoxypiperidin-1-yl)azetidine-1-carboxamide is a synthetic organic compound that belongs to the class of benzhydryl compounds. These compounds are characterized by the presence of a benzhydryl group, which consists of two benzene rings connected by a single methane group. The compound also contains a piperidine ring, which is a six-membered ring containing one nitrogen atom, and an azetidine ring, which is a four-membered ring containing one nitrogen atom. The presence of these rings makes the compound structurally complex and potentially useful in various scientific applications.
科学研究应用
N-benzhydryl-3-(4-methoxypiperidin-1-yl)azetidine-1-carboxamide has various scientific research applications, including:
Chemistry: The compound can be used as a building block for the synthesis of other complex organic molecules.
Biology: The compound can be used in biological studies to investigate its effects on various biological systems.
Medicine: The compound may have potential therapeutic applications, such as in the development of new drugs.
Industry: The compound can be used in industrial processes, such as in the production of other chemicals or materials.
准备方法
The synthesis of N-benzhydryl-3-(4-methoxypiperidin-1-yl)azetidine-1-carboxamide typically involves multiple steps, including the formation of the benzhydryl group, the piperidine ring, and the azetidine ring. The synthetic route may involve the following steps:
Formation of the Benzhydryl Group: This step involves the reaction of benzene with a suitable reagent to form the benzhydryl group.
Formation of the Piperidine Ring: This step involves the cyclization of a suitable precursor to form the piperidine ring.
Formation of the Azetidine Ring: This step involves the cyclization of a suitable precursor to form the azetidine ring.
Coupling Reactions: The benzhydryl group, piperidine ring, and azetidine ring are then coupled together using suitable reagents and conditions to form the final compound.
Industrial production methods for this compound may involve optimization of the reaction conditions to increase yield and purity, as well as the use of large-scale reactors and purification techniques.
化学反应分析
N-benzhydryl-3-(4-methoxypiperidin-1-yl)azetidine-1-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using suitable oxidizing agents to form oxidized products.
Reduction: The compound can be reduced using suitable reducing agents to form reduced products.
Substitution: The compound can undergo substitution reactions, where one or more atoms or groups in the compound are replaced by other atoms or groups.
Hydrolysis: The compound can undergo hydrolysis reactions, where it reacts with water to form hydrolyzed products.
Common reagents and conditions used in these reactions include oxidizing agents such as potassium permanganate, reducing agents such as lithium aluminum hydride, and acidic or basic conditions for hydrolysis reactions. The major products formed from these reactions depend on the specific reagents and conditions used.
作用机制
The mechanism of action of N-benzhydryl-3-(4-methoxypiperidin-1-yl)azetidine-1-carboxamide involves its interaction with specific molecular targets and pathways in biological systems. The compound may bind to specific receptors or enzymes, leading to changes in cellular signaling pathways and physiological responses. The exact molecular targets and pathways involved depend on the specific biological system being studied.
相似化合物的比较
N-benzhydryl-3-(4-methoxypiperidin-1-yl)azetidine-1-carboxamide can be compared with other similar compounds, such as:
1-Benzhydryl-3-(4-methoxyphenoxy)azetidine: This compound has a similar structure but contains a methoxyphenoxy group instead of a methoxypiperidinyl group.
1-Benzhydryl-3-(3-fluorophenoxy)azetidine: This compound has a similar structure but contains a fluorophenoxy group instead of a methoxypiperidinyl group.
1-Benzhydryl-3-(4-fluorophenoxy)azetidine: This compound has a similar structure but contains a fluorophenoxy group instead of a methoxypiperidinyl group.
The uniqueness of N-benzhydryl-3-(4-methoxypiperidin-1-yl)azetidine-1-carboxamide lies in its specific combination of functional groups and rings, which may confer unique chemical and biological properties.
属性
IUPAC Name |
N-benzhydryl-3-(4-methoxypiperidin-1-yl)azetidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29N3O2/c1-28-21-12-14-25(15-13-21)20-16-26(17-20)23(27)24-22(18-8-4-2-5-9-18)19-10-6-3-7-11-19/h2-11,20-22H,12-17H2,1H3,(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNSFOVJCKSFZTN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CCN(CC1)C2CN(C2)C(=O)NC(C3=CC=CC=C3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














